molecular formula C20H17FN6O2S B6483033 4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014045-69-2

4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6483033
CAS No.: 1014045-69-2
M. Wt: 424.5 g/mol
InChI Key: YQKWMZHVCLKMJA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a fluorinated benzene ring linked to a phenylamine group substituted with a pyridazine-pyrazole hybrid heterocycle. Its structure combines electron-withdrawing (fluoro) and electron-donating (amino) groups, which may enhance binding interactions in biological systems. The pyridazine core, a less common heterocycle compared to pyrimidine or pyrazole, offers unique electronic properties that could influence solubility, stability, and target selectivity.

Properties

IUPAC Name

4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWMZHVCLKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Compounds Identified in Evidence:

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Core Structure: Pyrazolo-pyrimidine fused with chromenone. Substituents: Dual fluoro groups, methyl sulfonamide. Molecular Weight: 589.1 g/mol .

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()

  • Core Structure : Pyrazole linked to chlorophenyl.
  • Substituents : Chloro (electron-withdrawing), methyl.
  • Molecular Weight : ~355.8 g/mol (calculated for C₁₆H₁₄ClN₃O₂S).

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () Core Structure: Pyrimidine with diethylamino and methyl groups. Substituents: Methoxy (electron-donating). Molecular Weight: ~439.5 g/mol (calculated for C₂₀H₂₅N₅O₃S).

3-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-methyl-pyrimidin-2-yl]benzenesulfonamide () Core Structure: Pyrimidine-pyrazole hybrid. Substituents: Cyclopropyl (steric bulk), methyl.

4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide ()

  • Core Structure : Fluorobenzyl-substituted pyrazole.
  • Substituents : Dual fluoro groups.
  • Molecular Weight : ~356.3 g/mol (calculated for C₁₆H₁₂F₂N₃O₂S).
Structural Comparison Table:
Compound Core Heterocycle Key Substituents Molecular Weight (g/mol)
Target Compound Pyridazine-Pyrazole Fluoro, Amino ~450 (estimated)
Compound Pyrazolo-Pyrimidine Fluoro, Chromenone, Methyl 589.1
Compound Pyrazole Chlorophenyl, Methyl ~355.8
Compound Pyrimidine Diethylamino, Methoxy ~439.5
Compound Pyrazole Fluorobenzyl ~356.3

Physicochemical Properties

  • Melting Points: Compound: 175–178°C . Compound: Not explicitly stated, but fluorinated analogs typically exhibit higher melting points due to increased polarity.
  • Solubility : Pyridazine (target) is more polar than pyrimidine () but less lipophilic than pyrazole (). Fluorine substituents enhance membrane permeability but may reduce aqueous solubility.

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